[1,4]Oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile, 1,2,4,4a-tetrahydro-
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Overview
Description
1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile is a complex organic compound that has garnered attention in recent years due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxazinoquinoline core and two nitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the oxazinoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its use as a potential therapeutic agent against various diseases.
Mechanism of Action
The mechanism by which 1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antiviral activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4a,5-tetrahydro-4H-benzo[b][1,4]oxazino[4,3-d][1,4]oxazine: This compound shares a similar oxazinoquinoline core but differs in its substituents.
1,2,4-triazolo[4,3-a]quinoxalines: These compounds have a triazoloquinoxaline core, which is structurally related but distinct from the oxazinoquinoline core.
Uniqueness
1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions. Its ability to undergo various transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
87699-07-8 |
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Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline-5,5-dicarbonitrile |
InChI |
InChI=1S/C14H13N3O/c15-9-14(10-16)7-11-3-1-2-4-12(11)17-5-6-18-8-13(14)17/h1-4,13H,5-8H2 |
InChI Key |
UXUHBAJNXXFZAY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2N1C3=CC=CC=C3CC2(C#N)C#N |
Origin of Product |
United States |
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